Desthiobiotin
Description
Conceptual Framework of d-Desthiobiotin (B77180) as a Biotin (B1667282) Analog
D-Desthiobiotin is structurally similar to biotin, with the key difference being the absence of the sulfur atom in its thiophene (B33073) ring. ontosight.ai This seemingly minor alteration has profound implications for its interaction with biotin-binding proteins like avidin (B1170675) and streptavidin. While biotin exhibits an exceptionally strong, essentially irreversible bond with these proteins, d-desthiobiotin binds with high specificity but significantly less affinity. interchim.frsigmaaldrich.com
This reversible binding is the cornerstone of its utility. The interaction between d-desthiobiotin and streptavidin is strong enough to facilitate the capture and immobilization of desthiobiotinylated molecules. However, the bond can be easily and specifically broken under mild conditions by introducing an excess of free biotin. interchim.fr This "soft-release" characteristic is a major advantage over the harsh, denaturing conditions often required to break the biotin-streptavidin bond. interchim.fr
Table 1: Comparison of Biotin and d-Desthiobiotin Binding to Streptavidin
| Feature | Biotin | d-Desthiobiotin |
| Binding Affinity (Kd) | ~10⁻¹⁵ M interchim.fr | ~10⁻¹¹ M interchim.frsigmaaldrich.com |
| Binding Nature | Essentially irreversible interchim.fr | Reversible interchim.fr |
| Elution Conditions | Harsh, denaturing conditions | Mild, competitive displacement with free biotin interchim.fr |
Historical Context of d-Desthiobiotin in Biotin Biosynthesis Studies
The study of d-desthiobiotin is deeply intertwined with the elucidation of the biotin biosynthesis pathway in microorganisms. Early research identified d-desthiobiotin as a key intermediate in the production of biotin. oup.comacs.org Studies in various microorganisms, including Aspergillus niger and Escherichia coli, demonstrated the conversion of d-desthiobiotin into biotin. acs.orgnih.gov
Research conducted in the mid-20th century established that many microorganisms accumulate biotin-vitamers, with d-desthiobiotin being a principal component. oup.com These foundational studies not only illuminated the step-by-step process of biotin synthesis but also highlighted the central role of d-desthiobiotin as the immediate precursor to biotin, formed through a series of enzymatic reactions. nih.govresearchgate.net The final step in this pathway involves the insertion of a sulfur atom into d-desthiobiotin to form biotin, a reaction catalyzed by the enzyme biotin synthase. nih.govresearchgate.net
Significance of d-Desthiobiotin in Contemporary Biomedical and Biotechnological Investigations
The unique properties of d-desthiobiotin have led to its widespread adoption in a variety of modern research applications. medchemexpress.com Its primary use lies in affinity chromatography for the purification of proteins and other biomolecules. apexbt.comscbt.comsigmaaldrich.com By tagging a target molecule with d-desthiobiotin, researchers can selectively capture it on a streptavidin-coated matrix and then gently elute it, preserving its structure and function. interchim.fr
This gentle elution is particularly valuable for:
Purification of sensitive proteins and protein complexes: It avoids the use of harsh chemicals that can denature the target molecules. interchim.fr
Pull-down assays: These experiments aim to identify interaction partners of a specific protein. The mild elution minimizes the co-purification of non-specific binders and endogenous biotinylated molecules. interchim.frsigmaaldrich.com
Cell labeling, detection, and isolation: D-desthiobiotin can be used to label specific cell populations for subsequent isolation and analysis. medchemexpress.comapexbt.com
Furthermore, d-desthiobiotin has found applications in:
Drug discovery: It can be used in screening assays to identify molecules that interact with a particular target. researchgate.net
Enzyme studies: As a biotin analog, it helps in investigating the specificity and mechanisms of biotin-dependent enzymes. ontosight.ai
Nascent RNA display: An internal desthiobiotin modification can be used to efficiently halt RNA polymerase transcription for studying nascent RNA. biorxiv.org
The development of d-desthiobiotin derivatives, such as those with reactive groups for easier conjugation to biomolecules, has further expanded its utility in the scientific community. interchim.fr
Table 2: Key Applications of d-Desthiobiotin in Research
| Application | Description | Key Advantage |
| Affinity Chromatography | Purification of tagged biomolecules. apexbt.comscbt.comsigmaaldrich.com | Mild elution preserves protein function. interchim.fr |
| Pull-Down Assays | Identification of protein interaction partners. interchim.fr | Reduces non-specific binding and co-purification of endogenous biotinylated molecules. interchim.frsigmaaldrich.com |
| Cell Labeling and Isolation | Tagging specific cells for separation and analysis. medchemexpress.comapexbt.com | High specificity of the streptavidin interaction. |
| Drug Discovery | Screening for molecules that bind to a target. researchgate.net | Reversible binding allows for efficient screening. |
| Enzyme Mechanism Studies | Investigating biotin-dependent enzymes. ontosight.ai | Acts as a specific analog to probe enzyme activity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
| Record name | Desthiobiotin | |
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Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
533-48-2, 636-20-4 | |
| Record name | Desthiobiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Desthiobiotin | |
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| Record name | Desthiobiotin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
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| Record name | Dethiobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03775 | |
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| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
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| Record name | DESTHIOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | DESTHIOBIOTIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Metabolic Intermediacy of D Desthiobiotin
The Central Role of d-Desthiobiotin (B77180) in the Biotin (B1667282) Biosynthetic Cascade
The synthesis of biotin is a multi-step enzymatic process where d-desthiobiotin occupies a penultimate position. nih.govnih.gov Its formation and subsequent conversion are key to the assembly of the characteristic fused heterocyclic ring structure of biotin. nih.gov
Precursor Conversion to d-Desthiobiotin: Enzymatic Steps and Substrates
The journey to d-desthiobiotin involves the transformation of earlier precursors through a series of highly specific enzymatic reactions.
The conversion of 7,8-diaminopelargonic acid (DAPA) to d-desthiobiotin is catalyzed by the enzyme dethiobiotin (B101835) synthase, encoded by the bioD gene. nih.govuniprot.org This reaction is a crucial step that involves the formation of the ureido ring of d-desthiobiotin. nih.gov The process is ATP-dependent and involves the insertion of a carboxyl group, derived from CO2, between the N7 and N8 nitrogen atoms of DAPA. nih.govuniprot.org
The mechanism proceeds in three key steps:
Formation of an N7-carbamate of DAPA. nih.gov
Activation of the carbamate (B1207046) by ATP to form a carbamic-phosphoric acid anhydride (B1165640). nih.gov
An intramolecular attack by the N8 amino group on the anhydride, leading to the closure of the ureido ring and the release of ADP and inorganic phosphate (B84403). nih.gov
Table 1: Key Components in the Conversion of DAPA to d-Desthiobiotin
| Component | Role |
|---|---|
| Enzyme | Dethiobiotin Synthase (BioD) |
| Substrate | 7,8-Diaminopelargonic Acid (DAPA) |
| Co-substrate | ATP, CO₂ |
| Product | d-Desthiobiotin, ADP, Phosphate |
| Gene | bioD |
The synthesis of DAPA itself begins with earlier precursors, with some variations across different organisms. nih.gov A common pathway starts with pimeloyl-CoA, a seven-carbon dicarboxylic acid derivative. nih.govnih.govmedchemexpress.com
The initial committed step in many bacteria is the condensation of pimeloyl-CoA and L-alanine to form 7-keto-8-aminopelargonic acid (KAPA). tandfonline.comnih.govresearchgate.net This reaction is catalyzed by KAPA synthase (BioF), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. iucr.orgnih.gov Subsequently, KAPA is converted to DAPA by the enzyme 7,8-diaminopelargonic acid synthase (BioA), which is often a PLP-dependent aminotransferase. nih.govnih.gov
In some organisms like E. coli, the synthesis of the pimelate (B1236862) moiety is ingeniously hijacked from the fatty acid synthesis pathway. nih.gov This involves the methylation of a malonyl-thioester by the enzyme BioC, which allows it to enter the fatty acid synthesis machinery to be elongated to the required pimeloyl length. nih.govasm.org
Terminal Conversion of d-Desthiobiotin to Biotin by Biotin Synthase (BioB)
The final step in the biotin biosynthetic pathway is the conversion of d-desthiobiotin to biotin, a reaction catalyzed by the enzyme biotin synthase (BioB). wikipedia.orgnih.govuniprot.org This remarkable enzymatic transformation involves the insertion of a sulfur atom between two non-activated carbon atoms (C6 and C9) of d-desthiobiotin to form the thiophane ring of biotin. nih.govgrantome.com
Biotin synthase is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. wikipedia.orgnih.gov The proposed mechanism involves the reductive cleavage of SAM by an iron-sulfur cluster within the enzyme to generate a highly reactive 5'-deoxyadenosyl radical. wikipedia.org This radical then abstracts hydrogen atoms from the C6 and C9 positions of d-desthiobiotin, creating substrate radicals that are subsequently attacked by a sulfur atom. wikipedia.orgnih.gov The source of the sulfur atom is believed to be another iron-sulfur cluster within the biotin synthase enzyme itself, which is sacrificed during the reaction. wikipedia.orgacs.org
Table 2: Key Components in the Conversion of d-Desthiobiotin to Biotin
| Component | Role |
|---|---|
| Enzyme | Biotin Synthase (BioB) |
| Substrate | d-Desthiobiotin |
| Co-substrate | S-Adenosylmethionine (SAM), Iron-Sulfur Clusters |
| Product | Biotin, 5'-deoxyadenosine, Methionine |
| Gene | bioB |
Genetic Regulation of d-Desthiobiotin Synthesis and Biotin Homeostasis
To avoid the costly overproduction of biotin, its synthesis is tightly regulated at the genetic level. nih.gov This regulation ensures that the enzymes involved in the pathway, including those responsible for d-desthiobiotin synthesis, are produced only when needed.
Transcriptional Control Mechanisms of bio Gene Clusters
In many bacteria, the genes encoding the biotin biosynthetic enzymes (bio genes) are organized into clusters or operons. nih.govbiorxiv.org This co-localization facilitates their coordinated expression. biorxiv.org The regulation of these operons is often mediated by a transcriptional repressor that responds to the intracellular concentration of biotin. nih.govasm.org
A well-studied example is the E. coli BirA protein, which is a bifunctional protein. nih.govasm.org It acts as a biotin protein ligase, attaching biotin to its target enzymes, and also as a transcriptional repressor of the bio operon. nih.govasm.org When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP, binds to a specific operator sequence (bioO) located in the promoter region of the bio operon, thereby blocking transcription. nih.govgoogle.com
In other bacteria, different regulatory proteins such as BioQ and BioR have been identified that also control biotin synthesis and transport genes. nih.gov The organization and regulation of these gene clusters can vary, but the overarching principle is to maintain biotin homeostasis by controlling the expression of the biosynthetic pathway in response to cellular needs. asm.orgpnas.org
Influence of Biotin Protein Ligase (BirA) on Biosynthetic Gene Expression
The expression of the genes responsible for biotin biosynthesis is tightly controlled by the bifunctional protein, Biotin Protein Ligase (BirA). nih.govnih.govasm.org BirA possesses two key functions: it acts as an enzyme that attaches biotin to its target proteins (biotinylation) and as a transcriptional repressor of the biotin biosynthetic operon (bio operon). nih.govnih.govasm.orgresearchgate.net
This regulatory mechanism is responsive to the intracellular levels of biotin. When biotin is abundant, BirA catalyzes the synthesis of biotinoyl-5'-AMP (bio-AMP), which acts as a corepressor. nih.govasm.orgnih.gov The BirA-bio-AMP complex then binds to the bio operator region on the DNA, preventing the transcription of the bio operon genes. nih.govnih.govasm.org Conversely, when biotin levels are low, BirA primarily functions as a ligase, attaching the available biotin to acceptor proteins. nih.govresearchgate.net This prevents the accumulation of the BirA-bio-AMP complex, allowing for the transcription of the bio operon and the synthesis of biotin precursors like d-desthiobiotin. nih.govresearchgate.netnih.gov
Comparative Analysis of d-Desthiobiotin Biosynthesis Across Diverse Organisms
While the core pathway for d-desthiobiotin synthesis is conserved, variations exist across different domains of life.
Bacterial Systems: Escherichia coli, Bacillus subtilis, Clostridium spp., Helicobacter pylori
Escherichia coli : In E. coli, the synthesis of d-desthiobiotin from 7,8-diaminopelargonic acid (DAPA) is a well-established step in the biotin biosynthetic pathway. asm.orgnih.govasm.org The enzyme responsible for this conversion is d-desthiobiotin synthetase, and its activity is repressible by biotin. nih.govasm.orgnih.gov The genes for this pathway are organized in the bio operon and are under the control of the BirA repressor. nih.govresearchgate.net
Bacillus subtilis : B. subtilis also possesses a biotin biosynthetic pathway where d-desthiobiotin is a key intermediate. researchgate.nettandfonline.comnih.gov The genes involved are homologous to those in E. coli and are arranged in a single operon. asm.orggoogle.com The regulation of this operon is also mediated by a BirA protein, which functions as both a repressor and a biotin-protein ligase. researchgate.netasm.org
Clostridium spp. : Some species, like Clostridium acetobutylicum, have a functional biotin biosynthesis pathway regulated by a classical bifunctional BirA ligase. nih.gov
Helicobacter pylori : In contrast to the other bacteria mentioned, H. pylori is generally considered a biotin auxotroph, meaning it cannot synthesize biotin de novo. researchgate.netnih.govresearchgate.net It lacks a complete biotin biosynthetic pathway, including the enzymes required for d-desthiobiotin synthesis, and must therefore obtain biotin from its environment. researchgate.netnih.govresearchgate.net However, it does possess an enzyme, BioV, which is involved in the synthesis of the pimelate moiety, a precursor in the biotin pathway. researchgate.netnih.govresearchgate.net
Table 1: Comparison of d-Desthiobiotin Biosynthesis in Selected Bacteria
| Organism | d-Desthiobiotin Synthesis | Regulatory Mechanism | Key Genes/Enzymes |
| Escherichia coli | Present | BirA-mediated repression | bioA, bioD, bioF, d-desthiobiotin synthetase |
| Bacillus subtilis | Present | BirA-mediated repression | bioWAFDR, birA |
| Clostridium spp. | Present in some species | BirA-mediated repression | Homologs of bio genes |
| Helicobacter pylori | Absent | Auxotrophic | Lacks most bio genes, possesses bioV |
Eukaryotic Pathways: Yeast (Saccharomyces cerevisiae), Plants (Arabidopsis thaliana)
Saccharomyces cerevisiae : In the yeast S. cerevisiae, d-desthiobiotin is an intermediate in the biotin biosynthesis pathway. ymdb.camdpi.com The final step, the conversion of d-desthiobiotin to biotin, is catalyzed by the mitochondrial enzyme Bio2. nih.gov Yeast can utilize exogenous d-desthiobiotin for biotin synthesis. mdpi.comjst.go.jp The synthesis of biotin in yeast is a variable trait, with many strains having only a partial pathway. mdpi.comasm.org
Arabidopsis thaliana : Plants like Arabidopsis thaliana synthesize biotin through a pathway similar to that in bacteria, with d-desthiobiotin as a key intermediate. oup.comnih.govpublish.csiro.au The biosynthesis is compartmentalized, with the final conversion of d-desthiobiotin to biotin occurring in the mitochondria. oup.comnih.gov The enzymes for the intermediate steps, 7,8-diaminopelargonic acid aminotransferase (BIO1) and dethiobiotin synthetase (BIO3), are encoded by a bifunctional locus and are also localized to the mitochondria. oup.comresearchgate.netresearchgate.net
Table 2: Comparison of d-Desthiobiotin Biosynthesis in Selected Eukaryotes
| Organism | d-Desthiobiotin Synthesis | Cellular Localization | Key Genes/Enzymes |
| Saccharomyces cerevisiae | Present | Mitochondria (final step) | BIO2, BIO3, BIO4 |
| Arabidopsis thaliana | Present | Mitochondria | BIO1, BIO2, BIO3 |
Cellular Uptake and Intracellular Fate of d-Desthiobiotin and Related Analogs in Specific Cell Types
The cellular uptake of d-desthiobiotin has been observed in various organisms. In human peripheral blood mononuclear cells, d-desthiobiotin can compete with biotin for uptake, although less effectively, suggesting that it can be recognized by biotin transporters. physiology.org In some bacteria, the uptake of d-desthiobiotin can allow them to overcome biotin auxotrophy if they possess the necessary enzyme (biotin synthase) to convert it to biotin. nih.govnih.gov
Enzymological and Mechanistic Studies Involving D Desthiobiotin
Mechanistic Elucidation of Biotin (B1667282) Synthase (BioB) Catalysis
Biotin synthase (BioB) catalyzes the final, remarkable step in biotin biosynthesis: the insertion of a sulfur atom into the unactivated C6 and C9 carbon centers of d-desthiobiotin (B77180) to form the characteristic thiophane ring of biotin. wikipedia.orgresearchgate.net This enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily, utilizing complex iron-sulfur clusters to facilitate this challenging chemical transformation. ebi.ac.uknih.gov
Radical S-Adenosylmethionine (SAM) Chemistry in Sulfur Insertion
The catalytic cycle of biotin synthase is initiated by the reductive cleavage of S-adenosylmethionine (SAM), a process that requires a [4Fe-4S] cluster. ebi.ac.ukoup.com This iron-sulfur cluster donates an electron to the bound SAM molecule, leading to the cleavage of the C-S bond and the generation of methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dA•). wikipedia.orgnih.gov This radical is the key oxidizing agent responsible for activating the otherwise inert C-H bonds of d-desthiobiotin. ebi.ac.uk
A first 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C9 methyl group of d-desthiobiotin, creating a substrate radical. wikipedia.org
This is followed by the binding of a second SAM molecule and the generation of a second 5'-deoxyadenosyl radical.
This second radical abstracts a hydrogen atom from the C6 position of the d-desthiobiotin intermediate. wikipedia.orgresearchgate.net
This radical-based mechanism allows the enzyme to overcome the significant energy barrier associated with breaking strong, non-polar C-H bonds at saturated carbon centers. researchgate.net
Roles of Iron-Sulfur Clusters ([2Fe-2S] and [4Fe-4S]) in Electron Transfer and Sulfur Donation
Biotin synthase contains two distinct types of iron-sulfur clusters that play essential and separate roles in catalysis. nih.govnih.gov The crystal structure of Escherichia coli biotin synthase reveals a homodimeric protein where each monomer contains a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgnih.gov
The [4Fe-4S] Cluster: This cluster is essential for radical generation. It is coordinated by a conserved CxxxCxxC cysteine motif and binds one molecule of SAM. ebi.ac.uknih.gov Its primary role is to mediate the one-electron reduction required for the reductive cleavage of SAM into the 5'-deoxyadenosyl radical and methionine. oup.comnih.gov The [4Fe-4S] cluster cycles between the +2 and +1 oxidation states to facilitate this electron transfer. ebi.ac.uknih.gov
The [2Fe-2S] Cluster: This cluster serves as the sacrificial source of the sulfur atom that is ultimately incorporated into biotin. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the sulfur from this cluster is transferred to the d-desthiobiotin substrate. nih.gov During the reaction, the [2Fe-2S] cluster is destroyed, which explains why the enzyme does not exhibit catalytic turnover in many in vitro systems. nih.gov The cluster is positioned approximately 4.6 Å from the C9 carbon of the bound d-desthiobiotin, a distance consistent with its role as the sulfur donor. nih.gov
Recent bioinformatic and structural studies have identified a "Type II" biotin synthase, found in anaerobic organisms, that utilizes a novel [4Fe-5S] cluster as the sulfur source instead of the canonical [2Fe-2S] cluster. oup.comacs.org
Table 1: Iron-Sulfur Clusters in E. coli Biotin Synthase (Type I)
| Cluster Type | Composition | Primary Function | State During Catalysis |
|---|---|---|---|
| Radical SAM Cluster | [4Fe-4S] | Electron transfer for reductive cleavage of SAM | Cycles between [4Fe-4S]²⁺ and [4Fe-4S]¹⁺ |
Detailed Reaction Intermediates and Stereochemical Considerations
The mechanism of sulfur insertion by biotin synthase proceeds through a series of radical intermediates.
Generation of 5'-deoxyadenosyl radical: The [4Fe-4S]¹⁺ cluster reductively cleaves SAM to produce methionine and the 5'-dA• radical. oup.com
Hydrogen Abstraction at C9: The 5'-dA• radical abstracts a hydrogen atom from the C9 methyl group of d-desthiobiotin, forming 5'-deoxyadenosine and a primary alkyl radical at the C9 position (dethiobiotinyl-9-yl radical). wikipedia.org
Sulfur Capture: The dethiobiotinyl-9-yl radical attacks a sulfur atom of the adjacent [2Fe-2S] cluster, forming a C-S bond and creating a 9-mercaptodethiobiotin intermediate that remains coordinated to the cluster. wikipedia.org
Second SAM Cleavage and Hydrogen Abstraction at C6: A second molecule of SAM is cleaved, generating another 5'-dA• radical. This radical abstracts a hydrogen atom from the C6 position of the 9-mercaptodethiobiotin intermediate. wikipedia.orgresearchgate.net
Ring Closure: The resulting C6 radical attacks the sulfur atom now attached at C9, leading to the formation of the thiophane ring of biotin and the destruction of the iron-sulfur cluster. wikipedia.org
While the sequence of hydrogen abstraction (C9 then C6) is generally proposed, the precise stereochemical course of the reaction, particularly the configuration at the newly formed chiral centers, is dictated by the enzyme's active site architecture.
Alternative Substrate Utilization by Biotin Synthase
Studies have shown that biotin synthase can process substrates other than d-desthiobiotin. The most notable alternative substrate is 9-mercaptodethiobiotin (DTBSH), a compound that already contains the sulfur atom required for biotin's thiophane ring. nih.gov When DTBSH was tested in an in vitro system, it was converted to biotin at a rate similar to that of d-desthiobiotin. nih.gov This finding supports the hypothesis that a thio-intermediate is formed from both substrates during the catalytic cycle. nih.gov
Furthermore, recent research has revealed that some enzymes previously annotated as biotin synthases, such as LipS1 and LipS2 from Thermococcus kodakarensis, are actually lipoyl synthases that catalyze sulfur insertion into an octanoyl-lysyl substrate. nih.gov This misannotation suggests a potential for substrate promiscuity or an evolutionary relationship among radical SAM sulfur-inserting enzymes, opening the possibility that other endogenous substrates for enzymes in the biotin synthase family may exist. nih.gov
Catalytic Mechanism of Dethiobiotin (B101835) Synthase (BioD)
Dethiobiotin synthase (BioD) catalyzes the penultimate step in the biotin pathway: the formation of the ureido ring of d-desthiobiotin. ebi.ac.uk The enzyme joins (7R,8S)-7,8-diaminononanoic acid (DAPA) with carbon dioxide in a reaction that is dependent on adenosine triphosphate (ATP). ebi.ac.ukdrugbank.com
ATP-Dependent Ureido Ring Formation
The formation of the ureido ring is a mechanistically unusual carboxylation reaction. ebi.ac.ukdrugbank.comuniprot.org Unlike biotin-dependent carboxylases, BioD activates the carboxylating agent (CO2, as bicarbonate) through an ATP-dependent phosphorylation. The proposed mechanism involves several key steps:
Carbamate (B1207046) Formation: The reaction begins with the nucleophilic attack of one of the amino groups of DAPA on carbon dioxide, forming a carbamate intermediate. ebi.ac.uk
Phosphorylation: The carbamate intermediate is then activated by ATP. Its carboxylate group attacks the gamma-phosphate of ATP, forming a carbamic-phosphoric mixed anhydride (B1165640) intermediate and releasing adenosine diphosphate (ADP). ebi.ac.uk
Ring Closure: The terminal primary amine of the DAPA moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon of the mixed anhydride. ebi.ac.uk This step closes the five-membered ureido ring and eliminates inorganic phosphate (B84403), yielding the final product, d-desthiobiotin. ebi.ac.uk
This catalytic strategy represents a distinct enzymatic mechanism for carboxylation reactions. ebi.ac.uk
Table 2: Key Steps in Dethiobiotin Synthase (BioD) Catalysis
| Step | Reactants | Intermediate/Product | Cofactor Role |
|---|---|---|---|
| 1 | 7,8-diaminononanoic acid (DAPA) + CO₂ | Carbamate of DAPA | None |
| 2 | Carbamate of DAPA + ATP | Carbamic-phosphoric mixed anhydride | ATP provides the phosphate group for activation |
Advanced Methodologies and Applications of D Desthiobiotin in Research
Principles and Methodologies of d-Desthiobiotin-Based Affinity Purification
Affinity purification based on the d-desthiobiotin (B77180)/streptavidin system leverages a moderately strong, yet reversible, interaction to isolate proteins and their complexes under physiological conditions. This approach preserves the native structure and function of the purified molecules, making it ideal for studying protein-protein interactions and enzymatic activity.
A primary advantage of using d-desthiobiotin as an affinity tag is the ability to elute the tagged protein from a streptavidin or avidin (B1170675) matrix under exceptionally mild conditions. interchim.frthermofisher.com The interaction between d-desthiobiotin and streptavidin has a dissociation constant (Kd) of approximately 10⁻¹¹ M, which is four orders of magnitude weaker than the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). iris-biotech.deinterchim.frjenabioscience.com This difference in binding affinity is the cornerstone of its utility.
Unlike biotin-tagged molecules, which require harsh, denaturing agents like 6 M guanidine-HCl at pH 1.5 for elution, d-desthiobiotin-tagged proteins can be gently displaced from the affinity matrix. iris-biotech.dethermofisher.com The most common reversible elution strategy is competitive displacement using a solution of free D-biotin at neutral pH. psu.eduthermofisher.comiris-biotech.de The higher affinity of biotin (B1667282) for the binding sites on streptavidin effectively displaces the lower-affinity d-desthiobiotin-tagged molecule.
In systems like the Strep-tag® technology, which employs an engineered streptavidin known as Strep-Tactin®, elution is efficiently achieved with a low concentration (e.g., 2.5 mM) of d-desthiobiotin itself. neuromics.comfishersci.iehuji.ac.il This gentle, competitive elution preserves the bioactivity of the target protein and the integrity of its associated complexes. neuromics.comfishersci.ie Furthermore, the affinity columns can be regenerated, often by using a solution of HABA (2-[4-hydroxy-benzeneazo] benzoic acid) to strip the bound desthiobiotin, allowing for multiple rounds of purification. fishersci.iehuji.ac.ilengineerbiology.org
| Feature | d-Desthiobiotin System | Biotin System |
| Binding Affinity (Kd) | ~10⁻¹¹ M iris-biotech.deinterchim.frjenabioscience.com | ~10⁻¹⁵ M iris-biotech.deinterchim.frjenabioscience.com |
| Elution Conditions | Mild, competitive displacement (e.g., free biotin, d-desthiobiotin) at neutral pH. psu.eduiris-biotech.deneuromics.com | Harsh, denaturing conditions (e.g., low pH, guanidine-HCl). iris-biotech.dethermofisher.com |
| Protein State Post-Elution | Native, bioactive. neuromics.comfishersci.ie | Often denatured, inactive. iris-biotech.de |
| Column Regenerability | Yes, commonly regenerated and reused. neuromics.comengineerbiology.org | No, binding is essentially irreversible. |
Tandem Affinity Purification (TAP) is a powerful technique that enhances the specificity of protein complex isolation through two successive affinity chromatography steps. nih.govforth.gr d-Desthiobiotin has been integrated into modern TAP methodologies to facilitate gentle elution, thereby preserving the composition of delicate protein assemblies.
A notable example is the SF-TAP system, which combines a Strep-tag II and a FLAG-tag. researchgate.netroepmanlab.com In this workflow, a cell lysate containing the dual-tagged protein of interest is first applied to a Strep-Tactin resin. researchgate.net After washing away non-specific binders, the protein complex is eluted under native conditions using a solution containing d-desthiobiotin. researchgate.netroepmanlab.com This eluate is then subjected to a second round of purification on an anti-FLAG antibody matrix. researchgate.net The use of d-desthiobiotin for the first elution step circumvents the need for protease cleavage (e.g., TEV protease), which was a necessary but cumbersome step in the original TAP protocol. researchgate.net
Other TAP strategies combine a polyhistidine-tag (His-tag) with a Strep-tag II. oup.comnih.gov The protein is first purified on a nickel-charged resin (Ni-NTA) and subsequently on a Strep-Tactin column, with the final elution performed using d-desthiobiotin. nih.gov These dual-purification strategies, incorporating the gentle elution of d-desthiobiotin, yield protein complexes of exceptionally high purity suitable for mass spectrometry and functional analyses. roepmanlab.comhuji.ac.il
| TAP System | First Tag | First Elution Method | Second Tag | Second Elution Method | Key Advantage |
| SF-TAP | Strep-tag II researchgate.net | Competitive (d-Desthiobiotin) researchgate.netroepmanlab.com | FLAG-tag researchgate.net | Competitive (FLAG peptide) researchgate.net | Protease-free, gentle elution. researchgate.net |
| His-Strep-TAP | His-tag nih.gov | Competitive (Imidazole) nih.gov | Strep-tag II nih.gov | Competitive (d-Desthiobiotin) nih.gov | High purity, compatible with different expression systems. oup.com |
One of the significant challenges in affinity purification using streptavidin from biological samples is the presence of endogenously biotinylated proteins, such as cellular carboxylases. nih.gov These proteins bind to streptavidin with the same high affinity as an artificially biotinylated protein of interest, leading to their co-purification and contamination of the final sample.
The d-desthiobiotin system offers an elegant solution to this problem. interchim.frthermofisher.com Because d-desthiobiotin-tagged proteins have a lower affinity for streptavidin, they can be selectively eluted with a solution of free biotin. interchim.frthermofisher.com Under these elution conditions, the endogenous biotinylated proteins, which are bound almost irreversibly, remain tightly attached to the affinity matrix. iris-biotech.dethermofisher.com This differential elution provides a critical purification advantage, ensuring that the isolated sample is significantly enriched for the target protein while being depleted of common endogenous contaminants. thermofisher.com This high degree of specificity is crucial for obtaining clean results in downstream applications like mass spectrometry. iris-biotech.de
Mechanisms and Specificities of d-Desthiobiotin-Based Protein Labeling
Beyond affinity purification, d-desthiobiotin is widely used for the covalent labeling of proteins and other biomolecules. nanotempertech.com Its derivatives are engineered to react with specific functional groups, enabling targeted conjugation for detection and analysis while retaining the benefits of reversible streptavidin binding.
d-Desthiobiotin can be functionalized with various reactive groups to facilitate its attachment to target molecules. interchim.fr
Amine-Reactive Derivatives : The most prevalent method for protein labeling involves d-desthiobiotin derivatives containing an N-hydroxysuccinimide (NHS) ester. interchim.frnanocs.net Reagents like NHS-Desthiobiotin react efficiently with primary amines (-NH2), found on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides, to form stable, covalent amide bonds. interchim.frnanocs.net The reaction is typically performed at a physiological to slightly alkaline pH (pH 7-9). interchim.fr To overcome potential steric hindrance, many reagents incorporate a spacer arm between the d-desthiobiotin moiety and the reactive NHS ester, enhancing the accessibility of the tag for subsequent binding to streptavidin. psu.eduthermofisher.com
Click Chemistry Derivatives : For highly specific and bioorthogonal labeling, d-desthiobiotin can be modified with an azide (B81097) or alkyne group. interchim.frjenabioscience.com Azide-functionalized d-desthiobiotin can be "clicked" onto a biomolecule containing an alkyne group (or vice versa) through reactions like the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). interchim.frjenabioscience.com These click chemistry reactions are highly efficient and proceed with minimal cross-reactivity with other cellular components, making them ideal for precisely labeling proteins, nucleic acids, and other molecules in complex biological environments. interchim.frgenelink.com
d-Desthiobiotin serves as an effective label in various immunodetection techniques, including cell staining and antigen labeling, offering performance comparable to traditional biotin. psu.eduresearchgate.netmetabion.com For instance, a secondary antibody labeled with d-desthiobiotin can be used to bind to a primary antibody targeting a specific cellular antigen. psu.edu The location of the antigen is then visualized by applying a fluorescently labeled streptavidin conjugate, which binds to the d-desthiobiotin tag. psu.edu
A distinct advantage of this system is the reversibility of the detection step. nih.gov The fluorescent streptavidin can be gently stripped from the d-desthiobiotinylated antibody by washing with a buffered biotin solution. psu.edunih.gov This unique feature allows for sequential probing of the same biological sample, where one can elute the first detection reagent and then apply a second, different streptavidin conjugate for multi-target analysis. psu.edu
Fluorescent Tagging and Reporter Systems with d-Desthiobiotin
The unique binding characteristics of d-desthiobiotin to streptavidin and its analogs have led to its widespread use in fluorescent tagging and reporter systems. The interaction, while strong, is reversible, allowing for the gentle elution of tagged molecules, a significant advantage over the nearly irreversible bond between biotin and streptavidin. This property is particularly valuable in applications requiring the recovery of viable cells or functional proteins. huji.ac.ilinterchim.fr
One notable application is in the development of multifunctional green fluorescent protein (mfGFP). In this system, multiple affinity tags, including one for this compound, are inserted into an internal loop of an enhanced GFP (EGFP). This allows the mfGFP to serve as both a fluorescent reporter for cellular localization studies and an affinity tag for purification. researchgate.net The fluorescence of the GFP moiety allows for direct visualization, while the this compound tag enables purification via streptavidin-based affinity chromatography, with subsequent elution using free d-desthiobiotin. researchgate.net
Another innovative use of d-desthiobiotin is in RNA Mango technology. This system utilizes the specific binding of an RNA Mango aptamer to a thiazole (B1198619) orange (TO) dye, resulting in a significant enhancement of the dye's fluorescence. abmgood.com A d-desthiobiotin-conjugated version of the TO dye, TO1-3PEG-Desthiobiotin, allows for the fluorescent labeling and tracking of RNA in living cells. The this compound tag provides a means for subsequent purification or pull-down of the RNA-protein complexes using streptavidin beads, with the distinct advantage that the complex can be displaced by the addition of free biotin. abmgood.com
Furthermore, d-desthiobiotin has been integral to the development of continuous fluorescence displacement assays. In one such assay designed to measure the activity of the enzyme BioA in the biotin biosynthesis pathway, a fluorescently labeled d-desthiobiotin probe is displaced from streptavidin by the d-desthiobiotin produced in the enzymatic reaction. nih.govresearchgate.net The resulting increase in fluorescence provides a real-time measure of enzyme activity, a method that has been adapted for high-throughput screening. nih.govresearchgate.net
Quantitative Biochemical Assays and Detection Systems
The versatility of d-desthiobiotin extends to its use in a variety of quantitative biochemical assays and detection systems, offering a reliable and adaptable tool for researchers.
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of biomolecules. frontiersin.org When coupled with d-desthiobiotin tagging, it provides a robust method for proteomic studies. sigmaaldrich.comresearchgate.net Proteins or peptides of interest can be specifically labeled with d-desthiobiotin reagents. sigmaaldrich.com For instance, d-desthiobiotin polyethyleneoxide (PEO) iodoacetamide (B48618) can be used to tag cysteine residues. sigmaaldrich.com
Following labeling, the d-desthiobiotinylated biomolecules can be enriched from complex mixtures using streptavidin-coated magnetic beads or other affinity matrices. sigmaaldrich.com The captured molecules are then eluted under mild conditions and analyzed by mass spectrometry. This approach simplifies complex proteomes and facilitates the identification and quantification of specific proteins or post-translational modifications. sigmaaldrich.com
Isotopically labeled this compound azide (isoDTB) tags have also been developed for use in competitive residue-specific proteomics. researchgate.net These tags allow for the relative quantification of probe-modified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing insights into protein reactivity and function. researchgate.net
d-Desthiobiotin serves as an effective tag for detection in common immunoassays like ELISA and Western blotting. huji.ac.ilsigmaaldrich.comfisherbiotec.com.au Proteins tagged with d-desthiobiotin can be detected using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). sigmaaldrich.comfisherbiotec.com.au
In a Western blot, for example, a protein mixture is separated by gel electrophoresis and transferred to a membrane. The d-desthiobiotin-tagged protein is then detected by incubating the membrane with a streptavidin-enzyme conjugate, followed by the addition of a substrate that produces a detectable signal (chemiluminescent or colorimetric). fisherbiotec.com.au This method offers a convenient way to detect and quantify specific proteins without the need for a specific primary antibody against the protein itself. nih.gov
Similarly, in an ELISA, a d-desthiobiotinylated protein can be captured on a streptavidin-coated plate and subsequently detected with an enzyme-linked streptavidin conjugate. sigmaaldrich.com The Strep-tag® system, which utilizes the interaction between the Strep-tag II peptide and Strep-Tactin (an engineered streptavidin), also employs d-desthiobiotin for gentle elution and can be used in both ELISA and Western blotting applications. huji.ac.il
In another application, a this compound-conjugated lysophosphatidic acid (LPA) acyl phosphate (B84403) probe was developed to identify LPA-binding proteins on a proteome-wide scale. acs.org The probe covalently labels LPA-binding proteins, which are then enriched and identified by LC-MS/MS. acs.org This approach led to the identification of numerous candidate LPA-binding proteins. acs.org
Structural Biology of d-Desthiobiotin-Interacting Enzymes
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes that interact with d-desthiobiotin, providing critical insights into their function and mechanism.
BioB (Biotin Synthase): The crystal structure of biotin synthase (BioB) reveals it to be an α/β8 (TIM) barrel protein. asm.orgnih.gov It contains two iron-sulfur clusters: a [4Fe-4S] cluster characteristic of radical SAM enzymes and a [2Fe-2S] cluster. asm.orgnih.gov More recently, a new type of BioB (Type II) has been identified that utilizes an auxiliary 4Fe-5S cluster, which likely acts as the sulfur source for biotin formation. acs.org The structure of monomeric Blautia obeum BioB bound to its substrates, d-desthiobiotin (DTB) and S-adenosylmethionine (SAM), shows the C9 atom of DTB positioned for hydrogen atom abstraction by the C5' of SAM and near the auxiliary cluster's sulfide. acs.orgresearchgate.net
BioD (Dethiobiotin Synthetase): X-ray crystallographic studies of dethiobiotin (B101835) synthetase (BioD) have detailed the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) and CO2 into d-desthiobiotin. asm.orgnih.gov The enzyme is a homodimer, and the reaction proceeds through the carbamoylation of the N-7 of DAPA. asm.orgnih.gov Time-resolved crystallography has captured the formation of a mixed anhydride (B1165640) intermediate, where the γ-phosphoryl group of ATP activates the carbamate (B1207046). asm.org The final step involves a nucleophilic attack by the N-8 nitrogen of DAPA, leading to the formation of the ureido ring of d-desthiobiotin. asm.org
Biotin Ligase (BirA): The biotin ligase from Mycobacterium tuberculosis, BirA, has been crystallized, and its structure determined. nih.govresearchgate.net This enzyme catalyzes the covalent attachment of biotin to other proteins. jyu.firesearchgate.net The crystals of M. tuberculosis BirA were grown in the presence of d-desthiobiotin. nih.gov The structure of the E. coli BirA, which is a sequence-specific DNA-binding protein that also catalyzes the formation of biotinyl-5'-adenylate, has also been determined by X-ray crystallography. researchgate.netresearchgate.net These structures provide a framework for understanding how these enzymes recognize their substrates and catalyze the ligation reaction. researchgate.net
Spectroscopic Approaches (NMR, CD, Fluorescence) for Conformational and Binding Analysis
Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of molecules like d-desthiobiotin, as well as their interactions with binding partners. Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and fluorescence spectroscopy each provide unique insights into the conformational landscape and binding kinetics of this biotin analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to probe the atomic-level structure of d-desthiobiotin. Studies using natural-abundance ¹⁵N NMR spectroscopy have successfully assigned the nitrogen resonances of the ureido group in d-desthiobiotin. Specifically, the chemical shifts for the N1' and N3' nitrogens have been determined to be 279.3 ppm and 285.0 ppm, respectively. caltech.edu This is in contrast to biotin, where the corresponding resonances are found at 285.6 ppm and 294.7 ppm. caltech.edu These differences in chemical shifts highlight the distinct electronic environments of the nitrogen atoms in d-desthiobiotin compared to biotin, likely influenced by the absence of the sulfur atom and the thiophene (B33073) ring. Such data is fundamental for detailed conformational analysis and for studying its interactions with proteins, as changes in these chemical shifts upon binding can reveal the specific atoms involved in the interaction.
Circular Dichroism (CD) Spectroscopy is a valuable tool for analyzing changes in the secondary and tertiary structure of proteins upon ligand binding. While direct CD analysis of d-desthiobiotin's intrinsic chirality is not extensively reported, the technique is instrumental in studying its effects on protein conformation. For instance, CD spectroscopy can monitor changes in a protein's circular dichroism signal as it interacts with d-desthiobiotin. skemman.is This can reveal whether the binding of d-desthiobiotin induces or stabilizes certain secondary structural elements, such as α-helices or β-sheets, within the protein. nih.govasm.org Although often used in the context of protein purification elution, the principle of monitoring conformational changes upon binding is directly applicable to detailed binding analysis. researchgate.net
Fluorescence Spectroscopy offers a sensitive method for studying the binding of d-desthiobiotin to its target proteins. Changes in the intrinsic fluorescence of a protein, typically from tryptophan or tyrosine residues, can indicate a binding event. skemman.is For example, if a tryptophan residue is located in or near the binding pocket, the binding of d-desthiobiotin can alter its local environment, leading to a shift in the fluorescence emission maximum or a change in fluorescence intensity. Furthermore, fluorescently labeled d-desthiobiotin analogs, such as d-desthiobiotin-FITC, have been used in techniques like fluorescence confocal microscopy to visualize and quantify its binding and displacement from proteins like neutravidin in real-time within hydrogel constructs. nih.gov This allows for the temporal and spatial analysis of d-desthiobiotin's interaction dynamics.
Computational Modeling and Simulation in d-Desthiobiotin Research
Computational approaches have become indispensable in modern biochemical research, providing detailed, atomistic insights that complement experimental findings. For d-desthiobiotin, ligand docking, molecular dynamics simulations, and predictive modeling have been instrumental in understanding its interactions with enzymes and its role in biosynthetic pathways.
Ligand Docking and Molecular Dynamics Simulations of Enzyme-d-Desthiobiotin Interactions
Ligand docking simulations are used to predict the preferred binding orientation of a ligand to a protein and to estimate the strength of the interaction. In the case of d-desthiobiotin, simulated docking into the active site of Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) has revealed the specific interactions that govern its binding. These simulations showed that d-desthiobiotin forms 16 hydrogen bonds and engages in 30 hydrophobic interactions with the enzyme. nih.gov A key finding from these computational studies is the identification of a single strong hydrogen bond (with a donor-acceptor distance of less than 3.0 Å), in contrast to the four strong hydrogen bonds formed by biotin with the same enzyme. nih.gov This difference, attributed to the absence of the thiophene ring in d-desthiobiotin, likely contributes to its lower affinity for MtBPL. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and energetics of the interaction over time. While specific, extensive MD simulation studies focused solely on d-desthiobiotin are not widely published, the principles are well-established from studies on biotin and its analogs. For example, MD simulations of biotin analogues binding to avidin have been used to calculate binding free energies and to understand the role of protein flexibility in ligand binding. h-its.org These computational models can track the fluctuations in electrostatic and van der Waals interaction energies, offering a detailed picture of the binding dynamics. h-its.org Such approaches can be readily applied to d-desthiobiotin to investigate its interaction with various enzymes, such as biotin synthase, providing insights into the structural basis of its substrate activity.
The following table summarizes the key interaction data obtained from computational docking of d-desthiobiotin with MtBPL:
| Interaction Type | Number of Interactions | Key Differentiating Factor from Biotin |
| Hydrogen Bonds | 16 | Only one strong H-bond (D-A < 3.0 Å) |
| Hydrophobic Interactions | 30 | Absence of interactions involving the thiophene ring |
Predictive Modeling of Biotin Biosynthetic Potential
Predictive modeling, particularly based on genomics, is a powerful tool for understanding the metabolic capabilities of organisms, including their ability to synthesize biotin. The biotin biosynthetic pathway involves several key enzymes, and the presence or absence of the genes encoding these enzymes in an organism's genome can be used to predict its biotin synthesis potential.
The final step in biotin synthesis is the conversion of d-desthiobiotin to biotin, a reaction catalyzed by biotin synthase, which is encoded by the bioB gene. researchgate.net Predictive genomic analyses of numerous bacteria have shown that the distribution of biotin synthesis genes varies significantly across different phylogenetic groups. researchgate.net For instance, a notable percentage of bacteria possess only the bioB gene, suggesting they are unable to synthesize d-desthiobiotin de novo but can convert externally supplied d-desthiobiotin into biotin. researchgate.net This highlights the ecological importance of d-desthiobiotin as a public good in microbial communities.
Furthermore, predictive models of the biotin pathway also consider other key genes such as bioC and bioH, which are involved in the initial steps of the pathway leading to the synthesis of pimeloyl-ACP, a precursor to d-desthiobiotin. plos.org The 'BioC-BioH' model, for example, describes the synthesis of pimeloyl-ACP through a modified fatty acid synthesis pathway. plos.org By analyzing the genome of an organism for the presence of a complete set of these biosynthetic genes, researchers can predict whether it is a biotin prototroph (can synthesize biotin de novo), a biotin auxotroph (requires an external source of biotin), or a "scavenger" that can utilize intermediates like d-desthiobiotin. These predictive models are crucial for understanding microbial metabolism, host-pathogen interactions, and for identifying potential targets for antimicrobial drug development. researchgate.netplos.org
The table below lists some of the key enzymes and their corresponding genes involved in the later stages of biotin biosynthesis, which are central to predictive modeling:
| Enzyme | Gene | Reaction |
| Dethiobiotin Synthetase | bioD | Converts 7,8-diaminopelargonic acid (DAPA) to d-desthiobiotin |
| Biotin Synthase | bioB | Converts d-desthiobiotin to biotin |
Ecological and Biotechnological Significance of D Desthiobiotin
Ecological Role of d-Desthiobiotin (B77180) as a Biotin (B1667282) Precursor in Microbial Communities
Biotin is an essential cofactor for fundamental metabolic processes, yet numerous microorganisms are unable to synthesize it de novo, a condition known as auxotrophy. nih.govnih.govasm.org d-Desthiobiotin serves as a critical intermediate that can be sourced from the environment, providing an alternative route to biotin acquisition for many microbes. nih.govresearchgate.net
Many bacteria that are auxotrophic for biotin possess the final enzyme in the biotin synthesis pathway, biotin synthase, which is encoded by the bioB gene. nih.govresearchgate.netresearchgate.net This enzyme catalyzes the conversion of d-desthiobiotin into biotin. nih.govnih.govresearchgate.net Consequently, the presence of environmental d-desthiobiotin allows these bacteria to circumvent their inability to perform the earlier steps of the synthesis pathway. nih.govresearchgate.net
A genomic analysis of 1,068 marine bacteria revealed that approximately 20% of them encode only the bioB gene, suggesting a widespread reliance on external d-desthiobiotin to fulfill their biotin requirement. nih.govresearchgate.net This trait is not evenly distributed across bacterial phyla. For instance, many Actinobacteria and Alphaproteobacteria are unable to synthesize biotin from scratch but often retain the bioB gene. nih.govresearchgate.net In contrast, a majority of Gammaproteobacteria and Flavobacteriia possess the genes for the last four steps of the biotin synthesis pathway. nih.govresearchgate.net This genetic distribution highlights d-desthiobiotin's crucial role as an ecological subsidy that supports a significant fraction of the microbial community. nih.govselleckchem.com The fungus Candida albicans, an opportunistic pathogen, can also fulfill its biotin requirement using d-desthiobiotin. mdpi.com
Table 1: Biotin Synthesis Potential in Various Bacterial Phyla
| Bacterial Phylum | Biotin Synthesis Capability | Role of d-Desthiobiotin | Reference |
|---|---|---|---|
| Actinobacteria | Many are biotin auxotrophs, often possessing only the bioB gene. | High - can overcome auxotrophy by converting environmental d-desthiobiotin. | nih.gov, researchgate.net |
| Alphaproteobacteria | Similar to Actinobacteria, many are auxotrophs but retain bioB. | High - enables survival in biotin-limited environments by utilizing d-desthiobiotin. | nih.gov, researchgate.net |
| Gammaproteobacteria | The vast majority possess the last four crucial biotin synthesis genes. | Lower - generally capable of de novo synthesis, but may still utilize it. | nih.gov, researchgate.net |
| Flavobacteriia | The vast majority exhibit the last four crucial biotin synthesis genes. | Lower - generally capable of de novo synthesis. | nih.gov, researchgate.net |
d-Desthiobiotin is present in marine environments, sometimes at concentrations comparable to or even exceeding that of biotin. nih.govnih.gov For example, in the Atlantic Ocean, d-desthiobiotin has been measured at concentrations of 27 pM, while in the North Sea, a concentration of 2.8 ± 0.1 pM has been detected. nih.gov
The source of this environmental d-desthiobiotin is, in part, biotin-prototrophic bacteria that synthesize and excrete it. nih.govresearchgate.net Studies on the marine bacterium Vibrio campbellii, which can produce its own biotin, have shown that it releases significant quantities of d-desthiobiotin into its surroundings. nih.govnih.govresearchgate.net During its exponential growth phase, extracellular d-desthiobiotin levels can reach up to 1.09 ± 0.15 x 10^6 molecules per cell. nih.govresearchgate.netdntb.gov.ua
This release of d-desthiobiotin establishes a "public good" that can be utilized by biotin auxotrophs possessing the bioB gene. nih.gov This phenomenon, known as cross-feeding, is a vital microbial interaction that shapes the structure and function of aquatic microbial communities. nih.govuga.edu For instance, bacteria from the Roseobacter group, which are often abundant during phytoplankton blooms, frequently have the genetic capacity to convert d-desthiobiotin to biotin, suggesting a significant role for this cross-feeding dynamic in nutrient-rich marine zones. nih.gov
Metabolic Engineering and Synthetic Biology Applications
The d-desthiobiotin pathway is a key target for metabolic engineers and synthetic biologists aiming to improve microbial processes, particularly for the industrial production of biotin and the development of robust microorganisms.
Microbial fermentation is an alternative to the complex chemical synthesis of biotin. google.comresearchgate.net A critical step in this biological production is the conversion of d-desthiobiotin to biotin by the enzyme biotin synthase (BioB). google.com Strategies to enhance biotin yields often focus on optimizing this final step and ensuring a sufficient supply of the d-desthiobiotin precursor. researchgate.net
By treating Bacillus sphaericus with chemical mutagens, researchers have selected for mutant strains resistant to biotin analogs that show a significant increase in biotin production, accumulating up to 9.5 mg/L. researchgate.net In more targeted approaches, the expression of the bioB gene can be engineered. For example, an E. coli strain was developed to have elevated levels of bioB. When these engineered cells were supplied with d-desthiobiotin, they produced increased amounts of biotin. nih.gov Fed-batch fermentation strategies using engineered strains have achieved biotin titers as high as 271.88 mg/L. researchgate.net
Many microorganisms used in industrial fermentation, such as the yeast Saccharomyces cerevisiae and the acetogen Clostridium autoethanogenum, are naturally auxotrophic for biotin, requiring its addition to growth media. nih.govd-nb.info This increases production costs and the risk of contamination. nih.govresearchgate.netresearchgate.net Metabolic engineering offers a solution by converting these auxotrophic strains into prototrophs that can synthesize their own biotin. nih.govd-nb.info
This is often achieved by introducing the necessary genes for the biotin synthesis pathway, including those that produce d-desthiobiotin and convert it to biotin. nih.govd-nb.info In one study, integrating four biotin biosynthesis genes from brewing yeast into the genome of Pichia pastoris successfully rendered it biotin-prototrophic. researchgate.net Similarly, C. autoethanogenum was engineered to become a biotin prototroph by introducing the bioBDF and bioHCA gene sets from Desulfotomaculum nigrificans. d-nb.info Another approach involved enabling C. autoethanogenum to grow with the precursor pimelic acid by introducing the bioYDA genes from Clostridium acetobutylicum, which are involved in the synthesis of d-desthiobiotin. d-nb.info These strategies not only reduce costs but also create more robust and less contamination-prone industrial strains. nih.govresearchgate.net
Table 2: Examples of Engineered Biotin Prototrophy
| Microorganism | Natural State | Engineering Strategy | Outcome | Reference |
|---|---|---|---|---|
| Pichia pastoris | Biotin auxotroph | Integration of four biotin biosynthesis genes from brewing yeast. | Became biotin-prototrophic, enabling growth without external biotin. | researchgate.net |
| Clostridium autoethanogenum | Biotin auxotroph | Introduction of bioBDF and bioHCA gene sets from D. nigrificans. | Achieved biotin prototrophy. | d-nb.info |
| Saccharomyces cerevisiae | Biotin auxotroph (most strains) | Evolution and engineering of native and heterologous biotin pathway genes. | Development of biotin-prototrophic strains for industrial applications. | nih.gov, researchgate.net |
Translational Research and Therapeutic Target Identification
Beyond its ecological and industrial roles, d-desthiobiotin and its associated pathways are valuable in translational research, particularly in the development of new molecular tools and the identification of potential therapeutic targets.
The biotin synthesis pathway is absent in humans, making it an attractive target for the development of new antibiotics, especially against pathogens like Mycobacterium tuberculosis (Mtb), which relies solely on this pathway for its biotin supply. asm.orgnih.gov While the entire pathway is a target, the enzymes involved in the later stages, including the conversion of d-desthiobiotin, are subjects of structural and inhibitor design studies. nih.gov For instance, the structures of Mtb's 7,8-diaminopelargonic acid synthase (BioA) and dethiobiotin (B101835) synthetase (DTBS), the enzyme that produces d-desthiobiotin, have been characterized to aid in the design of specific inhibitors. nih.gov
In the realm of research tools, d-desthiobiotin itself is widely used. Its binding affinity to streptavidin and avidin (B1170675) is lower than that of biotin, which allows for the gentle and reversible binding of labeled molecules. researchgate.netiris-biotech.debiosyn.cominterchim.fr This property is exploited in affinity chromatography for the purification and isolation of proteins and other biomolecules under mild conditions that preserve their function. selleckchem.comresearchgate.netbiosyn.comglpbio.comabmole.com For example, an antibody modified with d-desthiobiotin can be immobilized on an avidin-coated surface to capture specific target cells, which can then be released by adding a solution of free biotin. myu-group.co.jp
Table of Mentioned Chemical Compounds
d-Desthiobiotin as a Scaffold for Biotin Analog Development
The development of biotin analogs is crucial for various biotechnological applications, particularly in affinity chromatography and protein labeling. researchgate.netmedchemexpress.com D-desthiobiotin serves as an excellent foundational structure, or scaffold, for creating these synthetic analogs due to its reversible binding to avidin and streptavidin. researchgate.net
The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent bonds known in nature, which, while beneficial for certain applications, can be a drawback when release of the captured molecule is desired. researchgate.net D-desthiobiotin binds to these proteins with a lower affinity, allowing for gentle elution under physiological conditions using a solution of biotin. researchgate.netiris-biotech.de This characteristic makes it a valuable alternative for applications requiring the reversible capture and release of target molecules. researchgate.net
Researchers have synthesized various derivatives of d-desthiobiotin to enhance its utility. For example, an amine-reactive derivative of d-desthiobiotin has been created for labeling proteins. researchgate.net These labeled proteins can be used in a variety of applications, including cell-staining and as antigens, while still allowing for easy dissociation from streptavidin-based affinity columns. researchgate.net Furthermore, d-desthiobiotin has been functionalized to create fluorescent probes and probes with alkyne handles for cellular labeling and pull-down assays. researchgate.net
Another notable development is desthiobiotin-phenol (DBP), a sulfur-free analog used in proximity labeling techniques like APEX. acs.org DBP offers an advantage over other biotinylating agents by avoiding sulfur oxidation issues and enabling higher recovery of modified peptides from streptavidin beads. acs.org
The comparative binding affinities of biotin and some of its analogs to streptavidin are highlighted in the table below, illustrating the basis for d-desthiobiotin's utility in reversible binding applications.
| Compound | Dissociation Constant (Kd) with Streptavidin | Key Feature |
| Biotin | ~10⁻¹⁵ M acs.org | Essentially irreversible binding researchgate.net |
| d-Desthiobiotin | ~10⁻¹¹ M researchgate.netacs.org | Reversible binding, easily displaced by biotin researchgate.net |
| N-ethylbiotin | ~10⁻⁹ M acs.org | Weaker binding than d-desthiobiotin acs.org |
Targeting Bacterial Biotin Synthesis Pathways for Antimicrobial Strategies
The biotin biosynthesis pathway is an attractive target for the development of new antimicrobial agents because it is essential for many bacteria but absent in humans. asm.org This pathway involves a series of enzymatic reactions that convert precursors into biotin. D-desthiobiotin is the penultimate intermediate in this pathway, being converted to biotin by the enzyme biotin synthase (BioB). researchgate.netnih.govnih.gov
The essentiality of this pathway for bacterial survival and virulence has been demonstrated in several studies. For example, in Mycobacterium tuberculosis, the causative agent of tuberculosis, biotin biosynthesis is the sole source of this vital cofactor, as the bacterium lacks a transport system for scavenging it from its host. asm.org Targeting enzymes in this pathway, such as those involved in fatty acid synthesis which rely on biotin, has been a clinically validated approach for treating tuberculosis. asm.org Genetic studies have shown that disrupting genes in the biotin synthesis pathway, such as bioA, bioB, and bioF, impairs the growth and survival of mycobacteria, including during infection of host cells. asm.orgnih.gov
The ecological role of d-desthiobiotin also provides insights into potential antimicrobial strategies. Many bacteria are biotin auxotrophs, meaning they cannot synthesize biotin from scratch and must acquire it or its precursors from the environment. researchgate.netnih.govnih.gov However, some bacteria that lack the full biotin synthesis pathway retain the bioB gene, allowing them to convert externally available d-desthiobiotin into biotin. researchgate.netnih.govnih.gov A genomic survey of over 1000 bacteria revealed that about 20% possess only the bioB gene and can potentially overcome biotin auxotrophy if d-desthiobiotin is present. researchgate.netnih.gov This dependence on an external supply of d-desthiobiotin for a subset of bacteria could be exploited for antimicrobial purposes.
Research has also identified novel enzymes in the biotin synthesis pathway of certain bacteria, presenting new targets for drug development. For instance, in Moraxella catarrhalis, a new esterase, BtsA, was identified that is crucial for the synthesis of the pimelate (B1236862) moiety of biotin. frontiersin.org The absence of this enzyme in other bacteria and its importance for the virulence of M. catarrhalis make it a promising target for species-specific antimicrobial agents. frontiersin.org
The development of inhibitors that mimic the intermediates of the biotin synthesis pathway is a key strategy. By understanding the structure and function of the enzymes involved, researchers can design molecules that block these enzymes, thereby preventing biotin synthesis and inhibiting bacterial growth. The structural data of these enzymes are invaluable for the rational design of such inhibitors. asm.org
The following table summarizes key genes in the later stages of the biotin biosynthesis pathway and their function, highlighting potential targets for antimicrobial intervention.
| Gene | Enzyme | Function in Biotin Synthesis |
| bioF | 7-keto-8-aminopelargonic acid synthase | Catalyzes the synthesis of 7-keto-8-aminopelargonic acid (KAPA) |
| bioA | 7,8-diaminopelargonic acid aminotransferase | Converts KAPA to 7,8-diaminopelargonic acid (DAPA) |
| bioD | Dethiobiotin synthetase | Catalyzes the formation of the ureido ring to produce dethiobiotin (DTB) |
| bioB | Biotin synthase | Converts d-desthiobiotin to biotin researchgate.netnih.govnih.gov |
Future Directions and Emerging Research Avenues
Unresolved Aspects of d-Desthiobiotin (B77180) Biosynthesis and Regulation
The biosynthesis of biotin (B1667282) is a fundamental metabolic pathway, yet significant questions remain regarding the synthesis and regulatory mechanisms of its precursor, d-desthiobiotin. While the general pathway involving the sequential action of enzymes like 8-amino-7-oxononanoate (B1240340) synthase (BioF), adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), desthiobiotin synthase (BioD), and biotin synthase (BioB) has been established in model organisms like Escherichia coli, its regulation and variations across different species are not fully understood. nih.gov
In plants, for instance, the biosynthesis is compartmentalized, with the initial steps occurring in the cytosol and the final conversion of d-desthiobiotin to biotin taking place in the mitochondria. nih.gov However, the precise intracellular location of the intermediate reactions remains an unresolved issue. nih.gov Furthermore, the regulation of this pathway in plants is complex and not fully elucidated, presenting a challenge for efforts to increase biotin content in crops. nih.gov
Research has revealed that the genetic potential for biotin biosynthesis varies greatly among bacteria. nih.gov A significant portion of bacteria are biotin auxotrophs, meaning they cannot produce it themselves. nih.gov Interestingly, about 20% of bacteria surveyed possess only the bioB gene, which encodes the biotin synthase that converts d-desthiobiotin to biotin. nih.gov This suggests they can overcome biotin deficiency if d-desthiobiotin is available in their environment, highlighting an "escape route" for biotin auxotrophy. nih.govdovepress.com The full extent and regulation of this environmental dependency and the potential for as-yet-unknown metabolic roles for the BioB enzyme are active areas of investigation. nih.gov The purification and characterization of d-desthiobiotin synthetase from E. coli have shown that ATP and Mg²⁺ are required for its activity, but the precise mechanisms of inhibition by ADP and AMP require further study. iris-biotech.deresearchgate.net
Advancements in d-Desthiobiotin-Based Affinity and Labeling Technologies
The key advantage of d-desthiobiotin over biotin in biotechnological applications is its lower binding affinity for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹¹ M for this compound versus ≈ 10⁻¹⁵ M for biotin). aacrjournals.orgthermofisher.comuniversiteitleiden.nl This property allows for the gentle and efficient elution of this compound-labeled molecules from streptavidin-based affinity matrices using a simple solution of free biotin under physiological conditions. iris-biotech.deaacrjournals.org This reversible binding overcomes a major drawback of the nearly irreversible biotin-streptavidin interaction, which often requires harsh, denaturing conditions for dissociation. aacrjournals.orgselleck.co.jp
Recent advancements have focused on expanding the toolkit of d-desthiobiotin-based reagents for various applications, including protein labeling, detection, and isolation. aacrjournals.orgscbt.comsigmaaldrich.commerckmillipore.com
Affinity Purification: this compound-agarose affinity matrices have been developed for the purification of streptavidin and its conjugates. aacrjournals.org Conversely, proteins tagged with this compound can be purified on streptavidin-agarose, with elution achieved by competition with free biotin. researchgate.net This "soft-release" characteristic is particularly beneficial for pull-down assays, as it minimizes the co-purification of endogenous biotinylated molecules. selleck.co.jp
Protein and Cell Labeling: Amine-reactive derivatives of this compound, such as DSB-X biotin succinimidyl ester, have been synthesized to label proteins and other biomolecules. aacrjournals.orguniversiteitleiden.nl These conjugates can be used in applications like cell staining and antigen labeling, and are recognized by anti-biotin antibodies. aacrjournals.org
Bio-orthogonal Chemistry: this compound has been incorporated into chemical probes for bio-orthogonal labeling. For example, this compound-azide probes can be "clicked" onto alkyne-modified biomolecules for their detection and affinity capture. universiteitleiden.nl Similarly, this compound-SH probes have been used in fluorine-thiol displacement reactions for labeling protein targets with minimal steric hindrance. nih.gov These approaches are central to activity-based protein profiling (ABPP), a powerful technique to study enzyme function in complex biological systems. medchemexpress.com Isotopically labeled this compound azide (B81097) (isoDTB) tags have been developed to streamline residue-specific chemoproteomic workflows. medchemexpress.com
The development of these technologies provides researchers with versatile tools for studying protein interactions, identifying enzyme targets, and isolating cellular components under mild, non-denaturing conditions. aacrjournals.orgselleck.co.jp
Table 1: Comparison of Biotin and d-Desthiobiotin Affinity Systems
| Feature | Biotin-Streptavidin System | d-Desthiobiotin-Streptavidin System |
|---|---|---|
| Binding Affinity (Kd) | Extremely high (≈ 10⁻¹⁵ M) | High, but lower than biotin (≈ 10⁻¹¹ M) thermofisher.comuniversiteitleiden.nl |
| Binding Interaction | Essentially irreversible under physiological conditions aacrjournals.org | Reversible, competitive displacement with free biotin iris-biotech.de |
| Elution Conditions | Harsh, denaturing (e.g., 8M guanidine-HCl, pH 1.5) selleck.co.jp | Gentle, physiological (e.g., buffered biotin solution) aacrjournals.org |
| Primary Advantage | Robust and stable interaction for detection | Gentle elution preserves protein/complex integrity aacrjournals.orgselleck.co.jp |
| Common Applications | Stable immobilization, highly sensitive detection | Affinity purification, pull-down of interaction partners selleck.co.jpmerckmillipore.com |
Exploration of Novel Biological Roles and Environmental Dynamics of d-Desthiobiotin
Beyond its role as a biotin precursor, emerging research suggests that d-desthiobiotin may have independent biological functions and significant environmental relevance. The discovery of d-desthiobiotin at concentrations comparable to biotin in seawater points to a dynamic environmental role. nih.govdovepress.com For numerous marine microorganisms that are biotin auxotrophs, the ability to utilize environmental d-desthiobiotin via the biotin synthase (BioB) enzyme is a crucial survival strategy. nih.govdovepress.com This highlights d-desthiobiotin as a key public good in marine microbial ecosystems, influencing community structure and metabolic interdependence.
In a different biological context, a 2022 study found that d-desthiobiotin can increase testosterone (B1683101) production in a dose-dependent manner in testis-derived I-10 cells from mice. nih.gov This finding opens up a new avenue of research into the potential roles of d-desthiobiotin and biotin metabolism in endocrinology and reproductive health. nih.gov The mechanism behind this testosterone-enhancing effect is yet to be elucidated and warrants further investigation.
Additionally, d-desthiobiotin has been investigated for its interaction with the sodium-dependent multivitamin transporter (SMVT). Studies have shown that d-desthiobiotin can inhibit the transport of biotin via SMVT, suggesting it is recognized by the transporter. nih.gov This competitive interaction provides insights into the structural requirements for transporter binding and may have implications for drug delivery and nutrient uptake studies. nih.gov
Computational Design of Enzymes and Probes Interacting with d-Desthiobiotin
Computational methods are increasingly being used to engineer enzymes with novel reactivity, substrate specificity, and stability. bakerlab.orgnih.gov While the computational design of proteins that specifically target d-desthiobiotin is still a nascent field, related approaches like directed evolution have shown significant promise.
Directed evolution mimics natural selection in the laboratory to optimize enzyme function. bakerlab.org In one notable study, researchers used a selection scheme to evolve E. coli biotin protein ligase (BirA) to preferentially use d-desthiobiotin as a substrate instead of biotin. nii.ac.jpresearchgate.net After several rounds of selection, variants were identified with significantly higher activity for d-desthiobiotin. nii.ac.jp
Table 2: Evolved Biotin Ligase (BirA) Variants with Enhanced Activity for d-Desthiobiotin
| Variant | Fold Improvement in Activity with d-Desthiobiotin* | Key Mutation |
|---|---|---|
| BirA6-40 | 17-fold | M157T (among others) |
| BirA6-47 | 10-fold | Multiple substitutions |
| BirAM157T | (Not specified as fold-improvement, but sufficient for greater activity) | M157T |
*Compared to wild-type BirA activity with d-desthiobiotin. nii.ac.jpresearchgate.net
This research demonstrated that a single mutation (M157T) was largely responsible for switching the enzyme's substrate preference. nii.ac.jp Such engineered enzymes, which are orthogonal to the natural biotin-utilizing machinery, are valuable tools for developing specific biological conjugation handles. nii.ac.jp Similarly, directed evolution has been used to alter the binding kinetics of streptavidin, creating variants that bind to both biotin and d-desthiobiotin with similar high affinity but with significantly different on/off rates, offering a new dimension for discrimination in detection and assembly applications. nih.gov
These proof-of-concept studies highlight the potential for using computational and evolutionary approaches to create bespoke enzymes and binding proteins that interact with d-desthiobiotin in highly specific ways for advanced biotechnological applications. bakerlab.orgnii.ac.jp Future work may involve de novo computational design to create entirely new protein scaffolds that bind d-desthiobiotin for use as biosensors or purification tools. nih.gov
Potential for d-Desthiobiotin in Diagnostics and Therapeutics
The unique characteristics of d-desthiobiotin are being explored for innovative applications in medical diagnostics and therapeutic delivery systems.
In the realm of therapeutics, d-desthiobiotin has been incorporated into sophisticated drug delivery systems (DDS). dovepress.comthermofisher.comthno.orgresearchgate.net One strategy employs mesoporous silica (B1680970) nanoparticles (MSNs) where d-desthiobiotin acts as a component of a "gatekeeper" system. dovepress.comthermofisher.comthno.org In one such design, an anticancer drug is loaded into the pores of the MSNs, which are then capped by a streptavidin-desthiobiotin complex. thermofisher.comthno.org This prevents premature drug leakage. thno.org In targeted systems, the nanoparticle can be further functionalized with molecules like hyaluronic acid or folic acid to target cancer cells. thno.orgresearchgate.net Once the nanoparticle is taken up by the target cell, the high intracellular concentration of biotin competitively displaces the d-desthiobiotin from the streptavidin, "opening the gate" and releasing the therapeutic payload in a controlled manner. thermofisher.comresearchgate.net This dual-stimulus approach, sometimes combined with gene or photothermal therapy, enhances antitumor efficacy while minimizing systemic toxicity. researchgate.net
For diagnostics, d-desthiobiotin is a valuable component in the design of chemical probes. nih.gov this compound-ATP affinity probes are used for kinome analysis, enabling the capture of kinases from complex protein mixtures. acs.org Its use in probes for activity-based protein profiling (ABPP) allows for the identification of drug targets and the study of drug-protein interactions. selleck.co.jpmedchemexpress.com For example, a d-desthiobiotin-thiol probe was developed to be used in tandem with a fluorine-labeled analogue of acetaminophen (B1664979) to identify hepatocellular protein targets of the drug's toxic metabolite, which could aid in understanding and preventing drug-induced liver injury. nih.gov The development of cleavable probes incorporating d-desthiobiotin is also attractive for proteomic studies that use mass spectrometry, as the labeled biomolecules can be released under mild conditions before analysis.
Q & A
Q. What are the primary biochemical applications of d-Desthiobiotin in protein purification?
d-Desthiobiotin is widely used in affinity chromatography due to its reversible binding to streptavidin/avidin, enabling mild elution conditions (e.g., 2.5 mM d-Desthiobiotin in Tris-HCl buffer). It is critical for purifying protein complexes like the Cdc45–MCM–GINS helicase or KIF3A/B-KAP3-binding domains without denaturing proteins . Its weaker binding affinity compared to biotin (due to the absence of a sulfur atom) allows competitive displacement under non-denaturing conditions, preserving protein functionality .
Q. How does the molecular structure of d-Desthiobiotin influence its biochemical interactions?
The crystal structure of d-Desthiobiotin (orthorhombic, space group P212121) reveals an extended trans-planar caproic acid chain and a hydrogen-bonded ureido carbonyl oxygen. This conformation facilitates interactions with biotin-binding proteins through ionic and hydrophobic forces. The absence of a sulfur atom reduces binding strength, making it ideal for controlled elution .
Q. What are the recommended storage and handling protocols for d-Desthiobiotin?
d-Desthiobiotin should be stored at 2–8°C for long-term stability, with short-term transport at room temperature (up to 2 weeks). Solubility in water and organic solvents (e.g., MeCN) makes it versatile for buffer preparation. Degradation risks include hydrolysis of the ureido group under extreme pH, necessitating pH-neutral buffers .
Advanced Research Questions
Q. How can researchers optimize d-Desthiobiotin-based elution buffers for specific protein complexes?
Optimization involves titrating d-Desthiobiotin concentrations (e.g., 1–5 mM) and adjusting buffer ionic strength (e.g., 150 mM NaCl) to balance elution efficiency and protein stability. For example, in coimmunoprecipitation, a 2.5 mM d-Desthiobiotin eluent in Tris-HCl/EDTA buffer (pH 8.0) effectively isolates heterodimeric kinesin complexes while minimizing aggregation . Parallel SDS-PAGE and Western blotting are recommended to confirm elution specificity .
Q. What synthetic challenges arise when conjugating d-Desthiobiotin to signaling molecules (e.g., AI-2 quorum-sensing probes)?
The absence of sulfur in d-Desthiobiotin avoids oxidation side reactions (e.g., sulfone formation), making it preferable to biotin in ketone synthesis. Key steps include coupling its carboxyl group to amine-functionalized linkers via EDC/HOBt chemistry and protecting reactive intermediates (e.g., TMS ethers) to prevent premature cyclization. Enantiomeric purity of conjugates must be validated using chiral HPLC or crystallography .
Q. How should researchers resolve discrepancies in reported molecular weights (199.3 vs. 214.26 g/mol)?
Discrepancies arise from variations in salt forms or hydration states. To validate, use high-resolution mass spectrometry (HRMS) or elemental analysis. For instance, the molecular formula C10H18N2O3 (MW 214.26) corresponds to the free acid, while C10H21N3O (MW 199.3) may represent an amine derivative. Cross-reference CAS 533-48-2 and NMR data to confirm batch consistency .
Q. What experimental controls are essential to confirm specificity in d-Desthiobiotin-protein interaction assays?
Include negative controls with non-conjugated d-Desthiobiotin to rule out nonspecific binding. In native gel electrophoresis, compare migration patterns of proteins incubated with d-Desthiobiotin conjugates versus free d-Desthiobiotin. For Western blots, validate antibody specificity using knockout cell lines or competitive inhibition with excess biotin .
Methodological Best Practices
- Structural Validation : Use X-ray crystallography or FT-IR to confirm hydrogen-bonding patterns and purity .
- Reproducibility : Document buffer pH, ionic strength, and storage conditions rigorously, aligning with Beilstein Journal guidelines for experimental reporting .
- Data Contradictions : Replicate experiments across multiple batches and compare with peer-reviewed synthesis protocols (e.g., DB-AI-2 probe synthesis) to identify batch-specific anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
